N-propynyl piperazine N-propynyl piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13922325
InChI: InChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h8H,3-4,6-7H2,1H3
SMILES:
Molecular Formula: C7H12N2
Molecular Weight: 124.18 g/mol

N-propynyl piperazine

CAS No.:

Cat. No.: VC13922325

Molecular Formula: C7H12N2

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

N-propynyl piperazine -

Specification

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
IUPAC Name 1-prop-1-ynylpiperazine
Standard InChI InChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h8H,3-4,6-7H2,1H3
Standard InChI Key BVGMALQUNDJADG-UHFFFAOYSA-N
Canonical SMILES CC#CN1CCNCC1

Introduction

Chemical Structure and Physicochemical Properties

N-Propynyl piperazine (C6H11N2-C3H3) features a piperazine core with a terminal alkyne substituent on one nitrogen atom. The propynyl group introduces significant electronic and steric effects, altering the molecule’s reactivity and interaction profiles compared to unsubstituted piperazine. Key physicochemical properties include:

PropertyValue/Description
Molecular FormulaC9H15N2
Molecular Weight151.23 g/mol
SolubilityModerate in polar solvents (e.g., water, ethanol) due to amine functionality; limited in non-polar solvents
Boiling PointEstimated 180–200°C (decomposes above 200°C)
pKa~9.5 (secondary amine); alkyne pKa ~25

The alkyne moiety’s rigidity and electron-withdrawing nature may influence binding affinities to biological targets, as seen in other piperazine derivatives .

Synthesis and Structural Modification

General Synthetic Routes

N-Propynyl piperazine is synthesized via alkylation of piperazine using propargyl bromide under basic conditions. A representative reaction is:

Piperazine+Propargyl BromideBaseN-Propynyl Piperazine+HBr\text{Piperazine} + \text{Propargyl Bromide} \xrightarrow{\text{Base}} \text{N-Propynyl Piperazine} + \text{HBr}

This method parallels industrial piperazine derivative syntheses, where ammoniation of halides or ethanolamine yields substituted products . Patent US6603003B2 outlines analogous strategies for N-alkyl piperazines, emphasizing purification via crystallization or distillation .

Structural Analogues and SARs

Modifications to the piperazine ring profoundly affect pharmacological activity. For example:

  • 1,1-Dimethyl-4-phenyl piperazine iodide exhibits nicotinic acetylcholine receptor (nAChR) agonism, reducing airway inflammation .

  • SLV313, a D2/3 antagonist and 5-HT1A agonist, demonstrates antipsychotic potential .

The propynyl group’s triple bond may enhance metabolic stability or enable "click chemistry" applications, such as bioconjugation in drug delivery systems.

Industrial and Research Applications

Chemical Intermediate

N-Propynyl piperazine serves as a building block in organic synthesis. Its alkyne group participates in:

  • Huisgen Cycloaddition: Copper-catalyzed "click" reactions with azides to form triazoles, useful in polymer chemistry and bioconjugation.

  • Sonogashira Coupling: Palladium-mediated cross-couplings to construct carbon-carbon bonds in pharmaceuticals.

Drug Discovery

The compound’s modular structure enables rapid generation of analogs for high-throughput screening. For instance:

  • Antidepressants: Vilazodone-like molecules combining 5-HT1A agonism and serotonin reuptake inhibition .

  • Antipsychotics: D2/5-HT2A dual antagonists with reduced extrapyramidal side effects.

Future Directions and Research Gaps

Despite its theoretical promise, N-propynyl piperazine remains underexplored. Critical research priorities include:

  • Synthetic Optimization: Developing regioselective methods to avoid N,N-dipropargylation.

  • Target Identification: Screening against receptor panels to elucidate primary mechanisms.

  • Toxicokinetic Studies: Assessing bioavailability, metabolism, and long-term safety.

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